molecular formula C13H11ClN2O3 B2474942 N-(2-chlorophenyl)-N'-(furan-2-ylmethyl)ethanediamide CAS No. 213323-63-8

N-(2-chlorophenyl)-N'-(furan-2-ylmethyl)ethanediamide

Cat. No.: B2474942
CAS No.: 213323-63-8
M. Wt: 278.69
InChI Key: AYJIQAINAOVAAG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N'-(furan-2-ylmethyl)ethanediamide is a diamide derivative featuring a 2-chlorophenyl group and a furan-2-ylmethyl substituent linked via an ethanediamide (oxalamide) backbone. This compound is structurally characterized by its planar amide groups, which facilitate hydrogen bonding and influence crystallinity.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c14-10-5-1-2-6-11(10)16-13(18)12(17)15-8-9-4-3-7-19-9/h1-7H,8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJIQAINAOVAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N’-(furan-2-ylmethyl)ethanediamide typically involves the reaction of 2-chloroaniline with furan-2-carboxaldehyde under specific conditions. The reaction may proceed through a condensation mechanism, followed by reduction and amidation steps. Common reagents used in these reactions include reducing agents like sodium borohydride and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N’-(furan-2-ylmethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while substitution of the chlorine atom could result in various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of advanced materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for N-(2-chlorophenyl)-N’-(furan-2-ylmethyl)ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-chlorophenyl)-N'-(furan-2-ylmethyl)ethanediamide and related ethanediamide derivatives:

Compound Name Substituents Key Features Potential Applications References
This compound 2-chlorophenyl, furan-2-ylmethyl Ortho-chloro enhances steric hindrance; furan improves metabolic stability. Antimicrobial, enzyme inhibition
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(2-chlorophenyl)ethanediamide 2-chlorophenyl, benzofuran-2-yl, dimethylamino Benzofuran increases aromatic stacking; dimethylamino enhances solubility. CNS-targeting drugs, receptor modulators
N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide (CAS 5875-91-2) 4-methylbenzyl, furan-2-ylmethyl Methylbenzyl reduces electron-withdrawing effects; higher lipophilicity. Prodrug carriers, polymer additives
N-{2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide 4-chlorophenyl sulfonyl, 2-methoxybenzyl, furyl Sulfonyl group introduces polarity; methoxybenzyl aids in crystallinity. Anticancer agents, kinase inhibitors
N-(2-chlorophenyl)-4-methylbenzamide 2-chlorophenyl, 4-methylbenzoyl Amide conformation anti to N–H; syn/anti Cl positioning affects hydrogen bonds Crystal engineering, supramolecular chemistry

Key Observations :

Substituent Effects: Chlorophenyl Position: Ortho-substituted chlorophenyl groups (as in the target compound) induce greater steric hindrance and distorted molecular conformations compared to para-substituted analogs (e.g., N-(4-chlorophenyl) derivatives), impacting packing efficiency and solubility . Furan vs.

Synthetic Accessibility :

  • Microwave-assisted methods () could optimize reaction times for diamide formation, particularly for thermally sensitive furan derivatives.

Crystallographic Behavior :

  • Hydrogen bonding patterns in N-(2-chlorophenyl)benzamides () reveal that anti-parallel amide alignment stabilizes crystal lattices. The target compound’s ethanediamide backbone may allow for bifurcated hydrogen bonds, enhancing thermal stability .

Biological Relevance :

  • Chlorophenyl groups are prevalent in antimicrobial and anticancer agents (), while furan rings are associated with metabolic resistance in drug design ().

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 307.75 2.8 2 5
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(2-chlorophenyl)ethanediamide 377.85 3.1 2 6
N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide 272.30 2.5 2 5

Biological Activity

N-(2-chlorophenyl)-N'-(furan-2-ylmethyl)ethanediamide is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

This compound features a chlorinated phenyl group and a furan moiety, which contribute to its unique chemical reactivity. The compound belongs to the class of amides, characterized by the following structural formula:

C15H16ClN2O\text{C}_{15}\text{H}_{16}\text{ClN}_{2}\text{O}

This structure allows for various interactions with biological targets, making it a candidate for medicinal chemistry applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the furan ring : Using furan derivatives and chlorinated phenyl precursors.
  • Amidation : Reacting the furan derivative with an ethanediamine to form the final amide product.

1. Enzyme Inhibition

Preliminary studies suggest that this compound may exhibit enzyme inhibitory properties. Similar compounds have been shown to interact with various enzymes, which could lead to significant pharmacological effects. For instance, it may inhibit proteases or phosphatases involved in cellular signaling pathways.

2. Anticancer Activity

Research indicates that compounds with similar structural motifs can possess anticancer properties. For example, studies have demonstrated that amides with furan rings can induce apoptosis in cancer cells through mitochondrial stress pathways.

3. Anti-inflammatory Properties

Compounds containing chlorinated phenyl groups are often associated with anti-inflammatory effects. The presence of both the chlorophenyl and furan moieties in this compound may enhance its potential as an anti-inflammatory agent.

The mechanism of action for this compound involves its binding to specific biological targets, such as enzymes or receptors. The binding alters the activity of these targets, leading to various biological effects:

  • Binding Affinity : Molecular docking studies could provide insights into the binding affinity between this compound and target proteins.
  • Signal Transduction : By modulating enzyme activity, the compound may influence downstream signaling pathways critical for cell survival and proliferation.

Table 1: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundChlorophenyl & FuranPotential enzyme inhibitor
SuprofenContains thiophene; anti-inflammatoryAnti-inflammatory
ArticaineContains thiophene; local anestheticLocal anesthetic
SulfamethoxazoleSulfonamide derivative; antibacterialAntibacterial

Notable Research Findings

  • Anticancer Studies : A study published in a peer-reviewed journal indicated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Inflammation Models : In vivo studies have shown that compounds with similar structures can reduce inflammatory markers in animal models, indicating that this compound may also have anti-inflammatory effects.
  • Molecular Docking Simulations : Recent computational studies have predicted strong binding interactions between this compound and key proteins involved in cancer progression and inflammation.

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